Product packaging for 6-Amino-7-methoxyquinazolin-4(3H)-one(Cat. No.:CAS No. 130017-55-9)

6-Amino-7-methoxyquinazolin-4(3H)-one

Cat. No.: B1384360
CAS No.: 130017-55-9
M. Wt: 191.19 g/mol
InChI Key: LDAFKKJLCAHBBB-UHFFFAOYSA-N
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Description

Historical Context and Development of Quinazoline Research

The historical foundation of quinazoline research traces back to the pioneering work of Peter Griess in 1869, who prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This bicyclic product was initially termed "bicyanoamido benzoyl" and maintained this nomenclature until 1885, marking the beginning of systematic quinazoline research. The preparation of the parent quinazoline molecule came several years later when Bischler and Lang achieved its synthesis through decarboxylation of the 2-carboxy derivative, establishing the foundational synthetic methodologies that would influence decades of subsequent research.

The development of more sophisticated synthetic approaches emerged in 1903 when Siegmund Gabriel devised a more satisfactory synthesis of quinazoline, contributing significantly to the field's methodological advancement. Gabriel's work involved the synthesis of the parent quinazoline from ortho-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-aminobenzylamine, followed by condensation with formic acid to yield dihydroquinazoline and subsequent oxidation to quinazoline. This systematic approach established the chemical principles that would later be applied to the synthesis of substituted derivatives, including amino and methoxy-substituted compounds like this compound.

The nomenclature evolution reflects the growing understanding of quinazoline chemistry, with various names including phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanapthaline being used historically before the standardization of "quinazoline". The name quinazoline itself was proposed by Widdege and derives from its relationship as an aza derivative of quinoline, emphasizing the structural relationship between these important heterocyclic systems.

Position within Heterocyclic Chemistry Classification

This compound occupies a distinct position within the heterocyclic chemistry classification system as a member of the quinazolinone subfamily, which belongs to the broader quinazoline class of compounds. Quinazoline itself is classified as an organic compound with the formula C₈H₆N₂, characterized as an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. This structural arrangement places quinazoline within the benzodiazine subgroup, making it isomeric with other diazanaphthalenes including cinnoline, quinoxaline, and phthalazine.

The specific compound this compound features additional functional groups that further define its chemical classification. The presence of an amino group at position 6 and a methoxy group at position 7, combined with the ketone functionality at position 4, creates a unique substitution pattern that influences both its chemical reactivity and biological activity. The molecular structure can be represented by the simplified molecular input line entry specification: NC=1C=C2C(NC=NC2=CC1OC)=O, which clearly illustrates the arrangement of atoms and functional groups within the quinazolinone framework.

The compound's classification extends to its stereochemical properties, with the quinazolinone core maintaining planarity characteristic of aromatic heterocycles. The presence of the fused benzene ring significantly alters the properties of the pyrimidine ring, creating marked polarization of the 3,4-double bond that is reflected in the compound's chemical reactions. This structural feature distinguishes quinazolinones from their unfused pyrimidine counterparts and contributes to their unique pharmacological profiles.

Significance in Pharmaceutical Chemistry Research

The pharmaceutical significance of this compound emerges from the broader recognition of quinazoline derivatives as biologically imperative scaffolds linked to numerous pharmacological activities. Quinazoline-based compounds have demonstrated remarkable versatility in medicinal chemistry, exhibiting analgesic, anti-inflammatory, anti-convulsant, sedative-hypnotic, anti-histaminic, anti-hypertensive, anti-cancer, anti-microbial, anti-tubercular, and anti-viral activities. This multiplicity in pharmacological responses has attracted considerable attention from medicinal chemists seeking to explore the therapeutic potential of these heterocyclic systems.

Recent research has identified specific applications for quinazolinone derivatives in antimicrobial research, particularly in the development of quorum sensing inhibitors. Studies have shown that quinazolinone analogues can effectively inhibit the Pseudomonas quinolone signal system, which is responsible for biofilm formation and pyocyanin production in Pseudomonas aeruginosa. Molecular docking studies have revealed that certain quinazolinone compounds can bind with key residues in the ligand binding domain of PqsR in a manner similar to known antagonists, suggesting potential therapeutic applications in combating bacterial infections.

The compound's pharmaceutical relevance is further emphasized by its role as a building block for more complex therapeutic agents. Research has demonstrated that modifications to the quinazolinone core, including variations in cyclic groups at position 3, introduction of halogens at the aromatic core, and modifications of terminal groups with aromatic and aliphatic chains, can significantly influence biological activity. These structure-activity relationship studies provide valuable insights for drug design and development, positioning compounds like this compound as important lead compounds for pharmaceutical innovation.

Research Evolution and Current Academic Interest

The evolution of research interest in quinazoline derivatives, including this compound, reflects broader trends in medicinal chemistry and drug discovery. Contemporary research has shifted from purely synthetic methodology development to comprehensive biological evaluation and structure-activity relationship studies. This evolution is evidenced by the increasing number of publications focusing on the pharmacological potential of quinazoline derivatives, with over 200 biologically active quinazoline and quinoline alkaloids now identified in the literature.

Current academic interest in this compound and related compounds centers on their potential as enzyme inhibitors and receptor modulators. Recent studies have explored electrochemical synthesis methods for quinazolinone derivatives, demonstrating improved efficiency and environmental sustainability in synthetic approaches. These methodological advances reflect the growing emphasis on green chemistry principles in pharmaceutical research, with researchers seeking more sustainable pathways for compound synthesis and development.

The compound's current research status is reflected in its availability through specialized chemical suppliers and its classification as a research-only material with applications limited to experimental and investigational purposes. This designation underscores the ongoing nature of research into its properties and potential applications, with studies focusing on understanding its chemical reactivity, biological activity, and therapeutic potential. The molecular weight of 191.1867 grams per mole and Chemical Abstracts Service registry number 130017-55-9 provide standardized identification for research coordination and literature tracking.

Contemporary research methodologies applied to quinazolinone derivatives include advanced spectroscopic techniques, computational modeling, and high-throughput screening approaches that enable rapid evaluation of biological activity. These technological advances have accelerated the pace of discovery and enabled more sophisticated analysis of structure-activity relationships, positioning compounds like this compound at the forefront of modern pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B1384360 6-Amino-7-methoxyquinazolin-4(3H)-one CAS No. 130017-55-9

Properties

IUPAC Name

6-amino-7-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAFKKJLCAHBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-7-methoxyquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-methoxybenzoic acid with formamide or formic acid under heating conditions to form the quinazolinone core structure.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Amino-7-methoxyquinazolin-4(3H)-one can undergo oxidation reactions, typically using oxidizing agents like or .

    Reduction: Reduction reactions can be performed using reducing agents such as or .

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of halogenated quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Amino-7-methoxyquinazolin-4(3H)-one is being investigated for its potential as a therapeutic agent due to its promising biological activities:

  • Anti-cancer Properties : Derivatives of this compound are being explored for their ability to inhibit tumor growth. Research indicates that quinazolinone derivatives can target specific pathways involved in cancer progression .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity : Studies have highlighted its effectiveness against various microbial strains, suggesting its utility in developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound is recognized for its role as an enzyme inhibitor. It interacts with specific enzymes, which can alter their activity and provide insights into enzyme function and regulation. This property is particularly valuable in drug discovery, where understanding enzyme interactions can lead to the development of more effective therapeutics .

Industrial Applications

In industrial settings, this compound serves as an important intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its versatility allows for the development of various biologically active compounds, making it a key player in pharmaceutical manufacturing processes .

Case Study 1: Anti-Cancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The research focused on the mechanism of action involving apoptosis induction through specific signaling pathways, providing a basis for further drug development targeting cancer therapies.

Case Study 2: Enzyme Interaction Analysis

Another investigation assessed the compound's ability to inhibit specific kinases involved in cellular signaling pathways. The results indicated that this compound could selectively inhibit these enzymes, leading to potential applications in treating diseases associated with aberrant kinase activity, such as certain cancers and metabolic disorders.

Mechanism of Action

The mechanism of action of 6-Amino-7-methoxyquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular processes. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison of 6-amino-7-methoxyquinazolin-4(3H)-one with structurally related compounds, emphasizing structural modifications, synthesis routes, and pharmacological outcomes.

Structural and Functional Group Comparisons

Compound Name Substituents Key Structural Features Biological Activity References
This compound 6-NH₂, 7-OCH₃ Amino and methoxy groups enhance hydrogen bonding Under investigation (anticancer leads)
2-Methyl-4(3H)-quinazolinone 2-CH₃ Methyl group increases lipophilicity Analgesic (moderate activity)
2-Phenyl-4(3H)-quinazolinone 2-C₆H₅ Phenyl group enhances π-π interactions Analgesic (higher than methyl derivative)
6-Nitro-7-tosylquinazolin-4(3H)-one 6-NO₂, 7-SO₂C₆H₄CH₃ Electron-withdrawing groups improve reactivity Antibacterial potential
7-Hydroxy-6-methoxyquinazolin-4(3H)-one 7-OH, 6-OCH₃ Hydroxy group increases polarity Anticancer intermediates
7-Fluoro-6-nitroquinazolin-4(3H)-one 7-F, 6-NO₂ Fluorine enhances metabolic stability Enzyme inhibition studies

Pharmacological Activity

  • Analgesic Activity: 2-Phenyl-4(3H)-quinazolinone demonstrated superior analgesic activity (compound 3 in ) compared to 2-methyl-4(3H)-quinazolinone (compound 2) in acetic acid-induced writhing tests.
  • Anticancer Potential: 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one (Gefitinib Intermediate III) highlights the role of quinazolinones in tyrosine kinase inhibitor development. The dihydro structure may enhance ring flexibility, improving target engagement . Hybrid derivatives like 6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one () incorporate solubilizing groups (e.g., piperidine), which could improve bioavailability compared to the parent compound .
  • Antibacterial Activity: 6-Nitro-7-tosylquinazolin-4(3H)-one’s nitro and tosyl groups may disrupt bacterial enzyme function, though specific data are pending . Triazole hybrids (e.g., compound 101 in ) exhibit enhanced antibacterial effects due to triazole’s metal-binding capacity, a feature absent in the amino-methoxy analogue .

Physicochemical Properties

  • Solubility: Derivatives with polar groups (e.g., 7-hydroxy-6-methoxyquinazolin-4(3H)-one) exhibit higher aqueous solubility, critical for intravenous formulations .

Biological Activity

6-Amino-7-methoxyquinazolin-4(3H)-one is a significant compound within the quinazoline family, known for its diverse biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound has the chemical formula C9H9N3O2 and features a quinazoline core with amino and methoxy substituents at the 6 and 7 positions, respectively. This structure is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound exhibits inhibitory effects on several kinases involved in cell signaling pathways, which are critical in cancer proliferation and survival. Studies have demonstrated its ability to inhibit epidermal growth factor receptor (EGFR) mutants, particularly those associated with non-small cell lung cancer (NSCLC) .
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cells by disrupting key signaling pathways that regulate cell survival .

Biological Activity

Recent studies have highlighted the following biological activities of this compound:

  • Anticancer Activity : The compound has demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Its IC50 values indicate potent activity, with some derivatives showing effects in the low micromolar range .
Cell LineIC50 (µM)Reference
MCF-70.096
A5490.385
  • Selectivity : The compound exhibits selectivity towards certain EGFR mutants, making it a potential candidate for targeted therapy in resistant cancer types .

Case Studies

  • EGFR Mutant Inhibition : A study evaluated the efficacy of various quinazoline derivatives, including this compound, against EGFR mutations. The results indicated that this compound effectively inhibited cell proliferation in mutant variants, showcasing its therapeutic potential in treating resistant NSCLC cases .
  • Structure-Activity Relationship (SAR) : Research into the SAR of quinazoline derivatives revealed that modifications at the C6 and C7 positions significantly influence their biological activity. The methoxy group at C7 was found to be essential for binding affinity and inhibitory potency against EGFR .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest that it has favorable bioavailability and can be effectively metabolized by cytochrome P450 enzymes, which may enhance its therapeutic efficacy while minimizing toxicity .

Q & A

Q. What are the common synthetic routes for 6-Amino-7-methoxyquinazolin-4(3H)-one, and what critical parameters influence yield and purity?

The synthesis typically involves nucleophilic aromatic substitution and nitro group reduction. For example, 7-fluoro-6-nitroquinazolin-4(3H)-one can undergo nucleophilic substitution with 4-methoxybenzylthiol, followed by nitro reduction using catalytic hydrogenation or hydrazine hydrate to yield the amino group . Key parameters include:

  • Reaction temperature : Optimal reflux conditions (e.g., 120–130°C for hydrazine-mediated reduction) minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst purity : Impurities in palladium catalysts during hydrogenation can reduce nitro group conversion .

Q. How is the structure of this compound confirmed post-synthesis?

Multi-modal characterization is essential:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy protons at δ ~3.9 ppm, aromatic protons at δ 6.6–8.2 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 248.0934 for C₁₀H₁₀N₃O₂) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1640 cm⁻¹ for the quinazolinone core) .

Advanced Research Questions

Q. How do structural modifications at the 6- and 7-positions of the quinazolinone core affect acetylcholinesterase (AChE) inhibitory activity?

Derivatives with dipeptide residues (e.g., glycylglycine or glycylleucine) at the 6-position show enhanced AChE inhibition (IC₅₀ = 1.8–4.2 mg/mL) compared to unmodified scaffolds. Methoxy groups at the 7-position stabilize hydrophobic interactions with the enzyme’s peripheral anionic site . Key findings :

SubstituentIC₅₀ (mg/mL)Reference
Glycylglycine1.8 ± 0.36
Glycylleucine2.1 ± 0.42
Unmodified quinazolinone>10

Q. What methodological approaches resolve contradictions in biological activity data across studies on quinazolinone derivatives?

  • Assay standardization : Use validated protocols (e.g., Ellman’s method for AChE activity with donepezil as a reference) to minimize inter-lab variability .
  • Statistical rigor : Triplicate experiments with ANOVA analysis (e.g., p < 0.05 thresholds) ensure reproducibility for antiamyloid activity claims .
  • Control benchmarking : Compare results to well-characterized references (e.g., GV-971 for amyloid aggregation assays) .

Q. How can molecular docking studies optimize the design of quinazolinone-based therapeutics?

Docking simulations (e.g., using AutoDock Vina) predict binding modes to target proteins like AChE. For example:

  • Hydrogen bonding : The 4(3H)-one carbonyl interacts with Ser203 in AChE’s catalytic triad .
  • Hydrophobic pockets : Methoxy groups at position 7 align with residues in the enzyme’s gorge .
    Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. What in vitro models evaluate the neuroprotective potential of this compound derivatives?

  • β-Amyloid aggregation assays : Monitor Congo red binding to Aβ₁–42 fibrils; derivatives reducing aggregation by >50% indicate antiamyloid potential .
  • Neuronal cell cultures : Measure cytotoxicity (via MTT assay) and protection against Aβ-induced apoptosis in SH-SY5Y cells .
  • Oxidative stress models : Assess ROS scavenging in hippocampal slices exposed to H₂O₂ .

Data Contradiction Analysis

Example : Discrepancies in IC₅₀ values for AChE inhibition may arise from:

  • Enzyme source differences : Recombinant human vs. bovine AChE have varying substrate affinities .
  • Solvent effects : DMSO concentrations >1% can denature enzymes, altering activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-7-methoxyquinazolin-4(3H)-one
Reactant of Route 2
6-Amino-7-methoxyquinazolin-4(3H)-one

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